InChI=1S/C9H9IO3/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3
. The compound has a molecular weight of 292.072g/mol . Acetic acid, 2-(2-iodophenoxy)-, methyl ester is a chemical compound with the molecular formula and a molecular weight of 292.07 g/mol. It is classified as an organic compound, specifically an ester derived from acetic acid and 2-(2-iodophenoxy)acetic acid. This compound is notable for its iodine atom, which enhances its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Methods of Synthesis:
The primary method for synthesizing acetic acid, 2-(2-iodophenoxy)-, methyl ester involves the esterification of 2-(2-iodophenoxy)acetic acid with methanol. This reaction can be catalyzed by either acidic or basic conditions. A common approach is to use sulfuric acid as a catalyst under reflux conditions to facilitate the esterification process.
Technical Details:
The molecular structure of acetic acid, 2-(2-iodophenoxy)-, methyl ester features:
The InChI representation for this compound is:
And the InChI Key is:
This structural information highlights the unique positioning of the iodine atom on the phenoxy ring, which significantly influences its reactivity.
Acetic acid, 2-(2-iodophenoxy)-, methyl ester can participate in several chemical reactions due to its functional groups:
Reactions:
These reactions are crucial for synthesizing more complex organic molecules and exploring various chemical pathways.
The mechanism of action for acetic acid, 2-(2-iodophenoxy)-, methyl ester primarily revolves around its ability to undergo nucleophilic substitutions and hydrolysis:
These processes are essential for utilizing this compound in synthetic organic chemistry.
Physical Properties:
Chemical Properties:
These properties make acetic acid, 2-(2-iodophenoxy)-, methyl ester suitable for various applications in organic synthesis and materials science.
Acetic acid, 2-(2-iodophenoxy)-, methyl ester has several scientific uses:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1